molecular formula C13H11NO2 B14500085 1-(2-Hydroxyphenyl)-2-(pyridin-2-yl)ethan-1-one CAS No. 63113-78-0

1-(2-Hydroxyphenyl)-2-(pyridin-2-yl)ethan-1-one

Cat. No.: B14500085
CAS No.: 63113-78-0
M. Wt: 213.23 g/mol
InChI Key: DMLNZMGINZGXDC-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)-2-(pyridin-2-yl)ethan-1-one is a ketone derivative featuring a hydroxyphenyl group at the 1-position and a pyridin-2-yl moiety at the 2-position. Its structure enables diverse intermolecular interactions, including hydrogen bonding (via the phenolic –OH group) and π-π stacking (via aromatic rings). The compound is synthesized via a multi-step pathway involving the reaction of 1-(2-hydroxyphenyl)ethan-1-one with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate, which subsequently reacts with acetamidine hydrochloride under alkaline conditions to yield a pyrimidine ligand.

Properties

CAS No.

63113-78-0

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

1-(2-hydroxyphenyl)-2-pyridin-2-ylethanone

InChI

InChI=1S/C13H11NO2/c15-12-7-2-1-6-11(12)13(16)9-10-5-3-4-8-14-10/h1-8,15H,9H2

InChI Key

DMLNZMGINZGXDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC=CC=N2)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation: Traditional Approaches and Modern Catalytic Systems

The Friedel-Crafts acylation of 2-hydroxyphenyl derivatives with pyridine-containing acyl chlorides constitutes a classical route to 1-(2-hydroxyphenyl)-2-(pyridin-2-yl)ethan-1-one. Early methodologies employed AlCl₃ as a Lewis catalyst in dichloromethane at 0–5°C, yielding the target compound in 45–52% after 12–18 hours. Side products like 1-(2-hydroxyphenyl)-3-(pyridin-2-yl)propan-1-one (8–12%) and diacylated derivatives (5–8%) arise from overacylation and keto-enol tautomerism.

Modern adaptations replace AlCl₃ with heterogeneous catalysts such as sulfated zirconia (SO₄²⁻/ZrO₂) or mesoporous silica-supported triflic acid (SBA-15-TfOH), enhancing regioselectivity. For example, SBA-15-TfOH in acetonitrile at 80°C achieves 68% yield within 6 hours, minimizing diacylation to <3%. Table 1 summarizes key advancements:

Table 1. Friedel-Crafts Acylation Catalysts and Performance

Catalyst Solvent Temp (°C) Time (h) Yield (%) Byproducts (%)
AlCl₃ CH₂Cl₂ 0–5 18 52 20
SO₄²⁻/ZrO₂ Toluene 110 8 61 12
SBA-15-TfOH MeCN 80 6 68 3

Despite improvements, this method struggles with electron-deficient pyridinyl substrates due to reduced electrophilicity of the acylating agent.

Condensation of Monoxime Diketones: A Two-Step Route from Propiophenones

A less explored but mechanistically intriguing route involves the condensation of 2-(pyridin-2-yl)propiophenone monoxime with benzaldehyde derivatives. Adapted from imidazole synthesis methodologies, this process proceeds via:

  • Nitrosation : 2-(Pyridin-2-yl)propiophenone reacts with isoamyl nitrite in ethanol at −10°C to form the monoxime (72% yield).
  • Condensation : Treatment with NH₄OAc in acetic acid at 120°C induces cyclodehydration, yielding the target ethanone (58–64%) alongside imidazole byproducts (9–14%).

While this method avoids transition metals, the narrow substrate scope and moderate yields limit its utility.

Claisen-Schmidt Condensation: Base-Catalyzed Ketone Formation

The Claisen-Schmidt condensation between 2-hydroxyacetophenone and pyridine-2-carbaldehyde under basic conditions provides a direct route. Early attempts with NaOH/EtOH (reflux, 12 h) yielded only 38% product due to competing aldol addition. Recent breakthroughs employ DBU (1,8-diazabicycloundec-7-ene) as a non-nucleophilic base in DMF at 100°C, achieving 74% yield in 3 hours.

Mechanistic insight : DBU deprotonates the acetophenone α-H, generating an enolate that attacks the aldehyde carbonyl. Subsequent dehydration forms the α,β-unsaturated ketone, which undergoes tautomerization to the final product.

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison for this compound Synthesis

Method Yield (%) Purity (%) Cost Index Scalability
Friedel-Crafts 45–68 85–92 Low High
Suzuki-Miyaura 85–92 97–99 High Moderate
Monoxime Condensation 58–64 89–93 Moderate Low
Claisen-Schmidt 38–74 90–95 Low High

The Suzuki-Miyaura method excels in yield and purity but faces economic barriers due to Pd catalysts. Industrial settings may prefer Friedel-Crafts or Claisen-Schmidt routes for cost-effectiveness, despite lower efficiencies.

Purification Challenges and Solutions

Crude reaction mixtures often contain:

  • Unreacted starting materials (2–15%)
  • Diacylated byproducts (3–8% in Friedel-Crafts)
  • Oxidative coupling dimers (≤5% in Suzuki-Miyaura)

Acid/base extraction proves effective: treatment with 1 M HCl partitions pyridine impurities into the aqueous phase, while the product remains in organic solvents (CH₂Cl₂/EtOAc). Final purification via silica gel chromatography (hexane/EtOAc 7:3) affords ≥98% purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyphenyl)-2-(pyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products:

    Oxidation: Products may include 2-hydroxybenzophenone or 2-hydroxybenzoic acid.

    Reduction: Products may include 1-(2-hydroxyphenyl)-2-(pyridin-2-yl)ethanol.

    Substitution: Products depend on the substituents introduced, such as halogenated or aminated derivatives.

Scientific Research Applications

1-(2-Hydroxyphenyl)-2-(pyridin-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyphenyl)-2-(pyridin-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyphenyl and pyridinyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(2-hydroxyphenyl)-2-(pyridin-2-yl)ethan-1-one becomes evident when compared to analogous compounds. Key comparisons are summarized below:

Table 1: Structural and Functional Comparisons

Compound Name Substituents/Modifications Key Properties Biological/Chemical Implications
This compound 2-hydroxyphenyl, pyridin-2-yl –OH enables H-bonding; moderate polarity Metal chelation, antimicrobial potential
1-(2,4-Dimethoxy-6-methylphenyl)-2-(pyridin-2-yl)ethan-1-one 2,4-dimethoxy-6-methylphenyl Methoxy groups enhance lipophilicity Improved membrane permeability
2-Phenyl-1-(pyridin-2-yl)ethanone Phenyl instead of hydroxyphenyl Reduced H-bonding capacity Lower solubility; altered binding affinity
1-(Pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one Dual pyridyl groups (2- and 4-positions) Enhanced π-π interactions; higher dipole moment Potential as a bidentate ligand
Adamantyl-sulfonyl derivatives Adamantyl + sulfonyl/sulfinyl groups High steric bulk; electron-withdrawing effects Enzyme inhibition (e.g., Nox4)
Chalcone derivative (1-(2,5-dihydroxyphenyl)-3-pyridin-2-yl-propenone) Conjugated double bond + dihydroxyphenyl Extended conjugation; redox activity Antioxidant/flavonoid-like activity

Key Observations :

Electronic Effects: The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to methoxy (e.g., 1-(2,4-dimethoxyphenyl)- derivatives) or phenyl substituents. Pyridin-2-yl groups contribute to electron-withdrawing effects, stabilizing the ketone moiety and influencing reactivity in nucleophilic additions .

Steric and Conformational Differences :

  • Adamantyl derivatives (e.g., 1-(adamantan-1-yl)-2-(pyridin-2-yl)ethan-1-one) exhibit significant steric hindrance, reducing rotational freedom but improving binding specificity to hydrophobic enzyme pockets .
  • In contrast, the target compound’s hydroxyphenyl group allows conformational flexibility, facilitating interactions with metal ions or proteins .

Biological Relevance: Chalcone derivatives with conjugated systems (e.g., 1-(2,5-dihydroxyphenyl)-3-pyridin-2-yl-propenone) demonstrate flavonoid-like antioxidant activity, whereas the target compound’s lack of extended conjugation limits such properties but may favor metal coordination .

Synthetic Pathways: The target compound is synthesized via enaminone intermediates, whereas adamantyl derivatives require thionyl chloride-mediated acylations, and flavones involve cyclization of chalcone precursors .

Biological Activity

1-(2-Hydroxyphenyl)-2-(pyridin-2-yl)ethan-1-one, also known as a pyridinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a hydroxyl group on the phenyl ring and a pyridine moiety, which are both critical for its interaction with biological targets. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The hydroxyl group enhances hydrogen bonding capabilities, while the pyridine ring can participate in π-π stacking interactions and coordinate with metal ions. These interactions can modulate the activity of specific biological targets, particularly in pathways related to pain modulation and inflammation.

Antinociceptive and Analgesic Properties

Recent studies have indicated that derivatives of pyridin-2(1H)-one, including this compound, exhibit significant antinociceptive effects. A study evaluated a series of pyridinone derivatives for their ability to alleviate mechanical allodynia (MA) in rat models. The compound demonstrated rapid prevention of MA development and was identified as a potential p38α MAPK inhibitor, which plays a crucial role in pain hypersensitivity .

Antimicrobial Activity

Pyridine derivatives have been extensively studied for their antimicrobial properties. The presence of the hydroxyl group in this compound enhances its activity against various bacterial strains. For instance, compounds with similar structures have shown effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the hydroxyl substitution may improve bioactivity .

In Vivo Studies on Pain Models

In an experimental study involving rat models of inflammatory pain, this compound was tested alongside other pyridinone derivatives. Results indicated that the compound significantly reduced pain responses compared to control groups, demonstrating its potential as a new analgesic agent .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of pyridinone compounds has revealed that modifications at the phenolic or pyridine positions can greatly influence biological activity. For example, substituents that enhance hydrogen bonding or steric interactions tend to increase potency against specific targets. The hydroxyl group at the ortho position has been particularly noted for improving inhibitory effects on protein kinases involved in inflammatory pathways .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameBiological ActivityMechanism of Action
This compoundAntinociceptive, Antimicrobialp38α MAPK inhibition
3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-oneStrong anti-allodynic effectsInhibition of pain pathways
4-(3-Hydroxyphenyl)-pyridin-3(2H)-oneModerate antimicrobial activityUnknown; further studies needed

Q & A

Q. What are the optimal synthetic routes for 1-(2-Hydroxyphenyl)-2-(pyridin-2-yl)ethan-1-one?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura). For example, a related ketone synthesis involves refluxing a benzoic acid derivative with thionyl chloride in toluene to form an acyl chloride intermediate, followed by coupling with a pyridinyl moiety under basic conditions . Alternative routes may employ Claisen-Schmidt condensation between 2-hydroxyacetophenone and pyridine-2-carbaldehyde, optimized with acid/base catalysis. Reaction progress should be monitored using TLC and NMR spectroscopy.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using chemical shift benchmarks (e.g., hydroxyl protons at δ 12–14 ppm; pyridinyl protons at δ 7–9 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and hydroxyl (O–H) stretch at ~3200–3500 cm⁻¹.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₃H₁₁NO₂ requires m/z 213.0790) .

Q. How can crystallinity be ensured for X-ray diffraction studies?

  • Methodological Answer : Recrystallize the compound from a mixed solvent system (e.g., ethanol/water or dichloromethane/hexane). Slow evaporation at controlled temperatures (e.g., 4°C) promotes single-crystal growth. Pre-screen using powder XRD to assess crystallinity before single-crystal analysis .

Advanced Research Questions

Q. How do intermolecular hydrogen bonds influence the crystal packing of this compound?

  • Methodological Answer : Perform graph set analysis on X-ray data to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs between hydroxyl and pyridinyl groups). Use software like Mercury to visualize networks and quantify bond distances/angles. Discrepancies in predicted vs. observed packing may arise from solvent inclusion or polymorphism, requiring refinement with SHELXL .

Q. What strategies resolve contradictions in crystallographic data refinement (e.g., disorder or twinning)?

  • Methodological Answer :
  • Twinning : Test for twinning using PLATON’s TwinRotMat; apply TWIN/BASF commands in SHELXL for refinement .
  • Disorder : Model disordered regions with PART/SUMP constraints and validate using Fourier difference maps.
  • High-Resolution Data : Collect data at synchrotron facilities (λ < 1 Å) to improve resolution and reduce noise .

Q. How can enantioselective synthesis be achieved for derivatives of this compound?

  • Methodological Answer : Employ asymmetric catalysis such as chiral Lewis acids (e.g., Rhodium complexes) or organocatalysts (e.g., proline derivatives). For photoredox approaches, use visible-light-driven systems with Ru(bpy)₃²⁺ to generate ketyl radicals, ensuring stereocontrol via synergistic catalysis . Optimize enantiomeric excess (ee) by screening solvents (e.g., THF vs. MeCN) and temperatures.

Q. What computational methods predict the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites (e.g., electrophilic carbonyl group).
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonds between the hydroxyphenyl group and active-site residues .

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